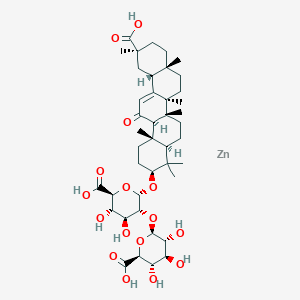

Licorice acid

Descripción

Propiedades

Número CAS |

85441-51-6 |

|---|---|

Fórmula molecular |

C84H118O32Zn3 |

Peso molecular |

888.3 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc |

InChI |

InChI=1S/C42H62O16.Zn/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |

Clave InChI |

IZFUXMOFYBEHPA-XUBIVLSJSA-H |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn] |

SMILES isomérico |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn] |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Licorice acid; Licorice acid zinc; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Glycyrrhizic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizic acid, a triterpenoid saponin, is the primary active compound responsible for the characteristic sweet taste of licorice root. It is a molecule of significant interest to the pharmaceutical and food industries due to its wide range of pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects. This technical guide provides a comprehensive overview of the natural sources of glycyrrhizic acid, its complex biosynthesis, and the key experimental protocols used in its study.

Natural Sources of Glycyrrhizic Acid

Glycyrrhizic acid is predominantly found in the underground parts (roots and rhizomes) of plants belonging to the Glycyrrhiza genus. The concentration of this valuable compound varies significantly between species and even within the same species due to genetic and environmental factors.[1]

Major Glycyrrhiza Species

The three main species utilized for commercial glycyrrhizic acid production are:

-

Glycyrrhiza glabra : Commonly known as licorice, this species is native to Europe and parts of Asia. It is one of the most widely studied sources of glycyrrhizic acid.

-

Glycyrrhiza uralensis : Often referred to as Chinese licorice, this species is a cornerstone of traditional Chinese medicine.

-

Glycyrrhiza inflata : This species is another significant source, primarily found in China.

Quantitative Analysis of Glycyrrhizic Acid Content

The glycyrrhizic acid content in the roots and rhizomes of Glycyrrhiza species can be influenced by factors such as the plant's geographical origin, age, and the diameter of the root. The following table summarizes the quantitative data on glycyrrhizic acid content from various studies.

| Plant Species | Plant Part | Glycyrrhizic Acid Content (% dry weight) | Glycyrrhizic Acid Content (mg/g dry weight) | Reference(s) |

| Glycyrrhiza glabra | Root | 2 - 15% | - | [1] |

| Glycyrrhiza glabra | Root | 1.36 - 3.40% | - | [2] |

| Glycyrrhiza glabra | Root | - | 20.68 - 93.89 mg/g | [3] |

| Glycyrrhiza uralensis | Root | 3.51 ± 1.73% | 31.1 ± 0.2 mg/g | [4] |

| Glycyrrhiza uralensis | Dried Aqueous Extract | - | 40.4 ± 0.3 mg/g | [4][5] |

| Glycyrrhiza uralensis | Root | - | up to 217.7 mg/g (optimized ultrasound-assisted extraction) | [6] |

| Glycyrrhiza inflata | Root | 3.6 - 13.1% | - | [7] |

Biosynthesis of Glycyrrhizic Acid

The biosynthesis of glycyrrhizic acid is a complex metabolic pathway that originates from the general isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm. The process involves the cyclization of a linear isoprenoid precursor followed by a series of oxidative and glycosylation reactions.

The Mevalonate (MVA) Pathway and the Formation of β-Amyrin

The journey begins with acetyl-CoA, which is converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids. Farnesyl pyrophosphate (FPP) synthase then condenses two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule, farnesyl pyrophosphate. Two molecules of FPP are then joined head-to-head by squalene synthase to produce the 30-carbon linear hydrocarbon, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase.

The first committed step in glycyrrhizic acid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (bAS) , to form the pentacyclic triterpene skeleton, β-amyrin .

Oxidation of β-Amyrin to Glycyrrhetinic Acid

Following its formation, the β-amyrin backbone undergoes a series of regio- and stereospecific oxidation reactions catalyzed by two key cytochrome P450 monooxygenases (CYPs):

-

CYP88D6 (β-amyrin 11-oxidase) : This enzyme catalyzes the sequential two-step oxidation of the C-11 position of β-amyrin to produce 11-oxo-β-amyrin .[8][9][10]

-

CYP72A154 (11-oxo-β-amyrin 30-oxidase) : This multifunctional enzyme then catalyzes three successive oxidation steps at the C-30 position of 11-oxo-β-amyrin, converting the methyl group into a carboxylic acid, to yield glycyrrhetinic acid , the aglycone of glycyrrhizin.[2][11]

Glycosylation of Glycyrrhetinic Acid

The final steps in the biosynthesis of glycyrrhizic acid involve the sequential addition of two glucuronic acid molecules to the C-3 hydroxyl group of glycyrrhetinic acid. This glycosylation is catalyzed by specific UDP-glucuronosyltransferases (UGTs) . The attachment of these sugar moieties significantly increases the water solubility and sweetness of the molecule.

Regulation of Glycyrrhizic Acid Biosynthesis

The production of glycyrrhizic acid is tightly regulated at the transcriptional level. Various transcription factors and signaling molecules, particularly those involved in plant defense responses, have been shown to influence the expression of the biosynthetic genes.

Jasmonate Signaling Pathway

The jasmonate signaling pathway, a key regulator of plant secondary metabolism and defense, plays a crucial role in inducing the biosynthesis of terpenoids, including glycyrrhizic acid. The perception of jasmonic acid (or its active form, jasmonoyl-isoleucine) triggers a signaling cascade that leads to the activation of transcription factors, such as MYC2 . These transcription factors then bind to the promoter regions of the glycyrrhizic acid biosynthetic genes, upregulating their expression and leading to increased production of the compound.

Experimental Protocols

A variety of experimental techniques are employed to extract, identify, and quantify glycyrrhizic acid and to study its biosynthesis.

Extraction of Glycyrrhizic Acid from Plant Material

This protocol describes a general method for the extraction of glycyrrhizic acid from licorice roots.

-

Sample Preparation : Dry the licorice roots and grind them into a fine powder.

-

Extraction Solvent : A mixture of aqueous methanol (e.g., 50:50 v/v) is commonly used.[5]

-

Extraction Method :

-

Maceration : Soak the powdered root in the extraction solvent for an extended period (e.g., 24 hours) with occasional agitation.

-

Sonication : Suspend the powdered root in the extraction solvent and subject it to ultrasonication for a defined period (e.g., 2 x 30 minutes).[5] This method can enhance extraction efficiency.

-

-

Filtration and Concentration : Filter the extract to remove solid plant material. The filtrate can then be concentrated under reduced pressure to remove the solvent.

Quantification of Glycyrrhizic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantitative analysis of glycyrrhizic acid.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase : An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common isocratic mobile phase is a 60:40 (v/v) mixture of 0.1% aqueous phosphoric acid and acetonitrile.[5]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at approximately 254 nm.[12]

-

Quantification : A calibration curve is generated using a certified reference standard of glycyrrhizic acid at various concentrations. The concentration of glycyrrhizic acid in the sample is determined by comparing its peak area to the calibration curve.

Analysis of Triterpenoid Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including the triterpenoid precursors of glycyrrhizic acid, such as β-amyrin.

-

Extraction : Extract the triterpenoids from the plant material using a suitable organic solvent (e.g., hexane or a mixture of chloroform and methanol).

-

Derivatization : Triterpenoids are often not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. A common method is silylation, where hydroxyl and carboxyl groups are converted to trimethylsilyl (TMS) ethers and esters, respectively. A typical derivatization reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[13] The reaction is typically carried out at a slightly elevated temperature (e.g., 30-70°C) for a specific duration (e.g., 30-120 minutes).[13]

-

GC-MS Analysis :

-

Column : A non-polar capillary column, such as a DB-5ms or HP-5ms.

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program : A temperature gradient is used to separate the different triterpenoids. For example, an initial temperature of 150°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held at 300°C for 10 minutes.

-

Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Identification of the compounds is based on their retention times and comparison of their mass spectra with reference spectra in a library (e.g., NIST).

-

In Vitro Enzyme Assays for Biosynthetic Enzymes

Functional characterization of the biosynthetic enzymes, such as CYP88D6 and CYP72A154, is crucial for understanding the pathway. This is often achieved through heterologous expression of the enzyme-coding genes in a suitable host system (e.g., yeast or insect cells) followed by in vitro activity assays.

-

Heterologous Expression : The cDNA of the target enzyme is cloned into an expression vector and transformed into the host organism (e.g., Saccharomyces cerevisiae or Sf9 insect cells). The recombinant protein is then expressed and microsomes containing the enzyme are isolated.

-

Enzyme Assay Reaction Mixture :

-

Microsomal fraction containing the recombinant enzyme.

-

Substrate (e.g., β-amyrin for CYP88D6, or 11-oxo-β-amyrin for CYP72A154).

-

A source of reducing equivalents, typically NADPH.

-

A cytochrome P450 reductase (CPR) to transfer electrons from NADPH to the P450 enzyme.

-

Buffer to maintain an optimal pH (e.g., potassium phosphate buffer, pH 7.2-7.5).

-

-

Reaction Conditions : The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction and Analysis : The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by GC-MS (after derivatization) or LC-MS to identify and quantify the enzymatic products.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the analysis of glycyrrhizic acid and the functional characterization of its biosynthetic enzymes.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies related to glycyrrhizic acid. A thorough understanding of these aspects is fundamental for the effective utilization of this potent natural product in drug development and other industrial applications. The provided protocols and workflows serve as a practical resource for researchers and scientists in this field. Further research into the intricate regulatory networks and the discovery of novel biosynthetic enzymes will continue to advance our ability to harness the full potential of glycyrrhizic acid.

References

- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. The determination of glycyrrhizic acid in Glycyrrhiza uralensis Fisch. ex DC. (Zhi Gan Cao) root and the dried aqueous extract by LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Engineering of Glycyrrhizin Pathway by Over-Expression of Beta-amyrin 11-Oxidase in Transgenic Roots of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Licorice Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of the primary isomers of licorice acid: Glycyrrhizic Acid (GL), 18β-Glycyrrhetinic Acid (18β-GA), and 18α-Glycyrrhetinic Acid (18α-GA). Understanding the distinct characteristics of these isomers is critical for their application in research and pharmaceutical development.

Glycyrrhizic acid (glycyrrhizin) is a key active component of the licorice root and is composed of a hydrophilic portion (two glucuronic acid molecules) and a hydrophobic portion (glycyrrhetinic acid).[1] Upon hydrolysis, GL yields its aglycone, glycyrrhetinic acid (GA), which exists primarily in two stereoisomeric forms: the cis-isomer (18β-GA) and the trans-isomer (18α-GA).[2][3] These isomers exhibit notable differences in their physicochemical properties and biological activities, influencing their pharmacological potential.[3][4]

Comparative Physicochemical Properties

The structural differences between glycyrrhizic acid and its aglycone isomers, 18β-GA and 18α-GA, give rise to distinct physicochemical characteristics. These properties are fundamental to understanding their solubility, membrane permeability, and formulation requirements. The quantitative data for these isomers are summarized below.

| Property | Glycyrrhizic Acid (GL) | 18β-Glycyrrhetinic Acid (Enoxolone) | 18α-Glycyrrhetinic Acid |

| Molecular Formula | C₄₂H₆₂O₁₆[1] | C₃₀H₄₆O₄[5] | C₃₀H₄₆O₄[6] |

| Molar Mass | 822.92 g/mol [1] | 470.69 g/mol [5][7] | 470.7 g/mol [6] |

| Melting Point | Not specified (decomposes) | 292-295 °C[5][7] | 330-335 °C[8] or 296 °C[9] |

| Appearance | Crystalline Powder[10] | White or almost white crystalline powder[11] | White powder[6] |

| Aqueous Solubility | Soluble in water[1] | Practically insoluble in water[7][11] | Practically insoluble in water[6] |

| Solvent Solubility | Soluble in ethanol[10] | Soluble in ethanol, sparingly in methylene chloride[7][11] | Soluble in ethanol[6] |

| pKa | pKa1 = 2.7, pKa2 = 2.8, pKa3 = 4.7[1] | ~4.5[5] or 5.56[7] | Not explicitly found |

| Lipophilicity (XLogP) | Not specified | 6.75[5] | 6.4[8] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols ensure reproducibility and reliability of the data.

Melting Point Determination

The melting point is a crucial indicator of purity.[12] The capillary method using a digital melting point apparatus is a standard technique.

Methodology:

-

Sample Preparation: A small amount of the dried, crystalline isomer is finely powdered. The open end of a glass capillary tube is pressed into the powder.[13][14]

-

Loading: The capillary is tapped gently on a hard surface to pack the powder into the closed end, achieving a sample height of 2-3 mm.[15]

-

Measurement: The capillary tube is inserted into the heating block of a melting point apparatus.[16]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[12][14]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid phase turns to liquid is the end of the range.[15][16] For a pure compound, this range is typically narrow (0.5-1.0°C).[12]

Acid Dissociation Constant (pKa) Determination

The pKa value is critical for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a highly precise method for its determination.[17]

Methodology:

-

Solution Preparation: A precise weight of the this compound isomer is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds, to a known concentration (e.g., 10⁻⁴ M).[17]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[17]

-

Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve.

-

pKa Calculation: The equivalence point (the point of inflection on the curve) is determined. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[18]

References

- 1. mdpi.com [mdpi.com]

- 2. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid [frontiersin.org]

- 5. grokipedia.com [grokipedia.com]

- 6. biocrick.com [biocrick.com]

- 7. 18β-Glycyrrhetinic Acid | 471-53-4 [chemicalbook.com]

- 8. 18Alpha-Glycyrrhetinic Acid | C30H46O4 | CID 73398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 18-alpha-Glycyrrhetinic acid | 1449-05-4 | FG67268 [biosynth.com]

- 10. Glycyrrhizic acid | 1405-86-3 [chemicalbook.com]

- 11. selectbotanical.com [selectbotanical.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. byjus.com [byjus.com]

- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pennwest.edu [pennwest.edu]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. byjus.com [byjus.com]

A Historical Perspective on the Discovery of Glycyrrhizic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of glycyrrhizic acid, the principal sweet-tasting and biologically active component of licorice root (Glycyrrhiza glabra), is a compelling narrative that intertwines ancient traditional medicine with the evolution of modern organic chemistry. For millennia, licorice root was prized for its therapeutic properties across various cultures, including ancient Egypt, Greece, and China, where it was used to treat a range of ailments from coughs and colds to liver and stomach complaints. However, the scientific endeavor to isolate and characterize the compound responsible for these effects did not begin until the 19th century. This technical guide provides a detailed historical perspective on the discovery, isolation, and structural elucidation of glycyrrhizic acid, offering insights into the pioneering experimental protocols and the gradual unraveling of its complex chemical nature. Furthermore, it delves into the contemporary understanding of its molecular mechanisms, illustrating key signaling pathways through which glycyrrhizic acid exerts its pharmacological effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of this remarkable natural product.

Historical Timeline of Discovery and Characterization

The scientific investigation into the active principles of licorice root spans over a century of chemical research. The following timeline highlights the key milestones in the discovery and characterization of glycyrrhizic acid.

| Year | Key Discovery/Milestone | Principal Investigator(s) | Significance |

| 1809 | First isolation of a sweet substance from licorice root, named "glycyrrhizin".[1][2] | Pierre-Jean Robiquet | Marked the beginning of the chemical investigation into the active components of licorice. |

| 1861 | Further purification and characterization of glycyrrhizin. | Gorup-Besanez | Advanced the understanding of the chemical nature of the isolated sweet principle. |

| 1907 | Proposed the first empirical formula for glycyrrhizic acid (C₄₄H₆₄O₁₉). | A. Tschirch & H. Cederberg | Provided an early, albeit incorrect, elemental composition of the molecule. |

| 1930s-1950s | Elucidation of the triterpenoid structure of the aglycone (glycyrrhetinic acid) and the overall structure of glycyrrhizic acid. | Leopold Ruzicka and colleagues | A monumental achievement in natural product chemistry, correctly identifying the complex pentacyclic triterpene skeleton and the attached sugar moieties. |

Early Physicochemical and Quantitative Data

Early investigations into glycyrrhizic acid focused on determining its basic physical and chemical properties, as well as its abundance in licorice root. The data, while generated with the analytical techniques of the time, laid the groundwork for future research.

| Property | Reported Value/Observation (Early 20th Century) | Reference Method/Notes |

| Appearance | Amorphous, yellowish powder.[3] | Visual inspection of the precipitated and dried substance. |

| Taste | Intensely sweet, with a lingering aftertaste. | Organoleptic testing. |

| Solubility | Sparingly soluble in cold water; more soluble in hot water, forming a gelatinous solution upon cooling. Soluble in alcohol.[3] | Observation of dissolution in various solvents. |

| Acidity | Exhibited acidic properties, forming salts with bases. | Titration with standard alkali solutions. |

| Glycyrrhizin Content in Licorice Root | Ranged from 2% to 14% depending on the source and quality of the root. | Gravimetric methods following acid precipitation. |

Historical Experimental Protocols

The isolation and characterization of glycyrrhizic acid in the 19th and early 20th centuries relied on classical chemical techniques. These protocols, while rudimentary by modern standards, were instrumental in obtaining the first purified samples of this complex molecule.

Protocol 1: Robiquet's Initial Isolation of Glycyrrhizin (circa 1809)

Objective: To isolate the sweet principle from licorice root.

Methodology:

-

Maceration: Coarsely powdered licorice root was subjected to repeated maceration with cold water to extract the soluble components.

-

Filtration: The aqueous extract was filtered to remove solid plant material.

-

Concentration: The filtrate was gently heated to evaporate a portion of the water, resulting in a more concentrated solution.

-

Precipitation: An excess of sulfuric acid was added to the concentrated extract. This caused the precipitation of a yellowish, amorphous substance.

-

Washing and Drying: The precipitate was collected, washed with a small amount of cold water to remove excess acid and other water-soluble impurities, and then dried. The resulting substance was termed "glycyrrhizin."

Protocol 2: Gorup-Besanez's Purification Method (mid-19th Century)

Objective: To obtain a purer form of glycyrrhizin.

Methodology:

-

Hot Water Extraction: Powdered licorice root was boiled with water to ensure a more thorough extraction.

-

Filtration: The hot decoction was filtered to remove insoluble matter.

-

Acid Precipitation: The filtrate was treated with sulfuric acid to precipitate crude glycyrrhizin.

-

Alcoholic Extraction: The crude precipitate was then treated with boiling alcohol to dissolve the glycyrrhizin, leaving behind insoluble impurities.

-

Evaporation: The alcoholic solution was evaporated to dryness to yield a more purified form of glycyrrhizin.

Protocol 3: Tschirch and Cederberg's Method for Glycyrrhizic Acid Preparation (1907)

Objective: To prepare and analyze glycyrrhizic acid to determine its elemental composition.

Methodology:

-

Ammonia Extraction: Powdered licorice root was extracted with dilute ammonia solution. This method was found to be more efficient in extracting the acidic glycyrrhizin as its ammonium salt.

-

Acid Precipitation: The ammoniacal extract was acidified with hydrochloric acid to precipitate the free glycyrrhizic acid.

-

Purification: The precipitate was repeatedly washed with water and then dissolved in alcohol. The alcoholic solution was then treated with ether to precipitate a more purified form of glycyrrhizic acid.

-

Analysis: The purified acid was then subjected to elemental analysis to determine the percentage of carbon, hydrogen, and oxygen.

Modern Understanding of Glycyrrhizic Acid's Biological Activity: Signaling Pathways

Contemporary research has revealed that glycyrrhizic acid and its primary metabolite, glycyrrhetinic acid, exert their diverse pharmacological effects by modulating multiple intracellular signaling pathways. These pathways are critical in regulating inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Glycyrrhizic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[4][5][6][7][8][9][10][11][12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Glycyrrhizic acid has been demonstrated to modulate the MAPK pathway, contributing to its anti-inflammatory and other biological activities.[4][5][6][10][11]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a key role in cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Glycyrrhizic acid has been shown to influence the PI3K/Akt pathway, contributing to its therapeutic potential.[4][5][6][8][11][12][13][14][15]

Conclusion

The journey of glycyrrhizic acid from a key component of ancient herbal remedies to a well-characterized molecule with understood mechanisms of action is a testament to the power of scientific inquiry. The pioneering work of early chemists, employing meticulous, albeit now outdated, experimental techniques, paved the way for our current understanding of this complex natural product. Today, research continues to unveil the therapeutic potential of glycyrrhizic acid, with a focus on its ability to modulate key signaling pathways involved in a myriad of disease processes. This historical and technical overview provides a valuable context for ongoing and future research, reminding us of the rich history behind this remarkable molecule and highlighting the continued promise it holds for the development of novel therapeutics.

References

- 1. homegrownherbalist.net [homegrownherbalist.net]

- 2. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]

- 3. PHÆNOGAMOUS OR FLOWERING PLANTS (I) - Pharmacographia [cambridge.org]

- 4. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. 18β-Glycyrrhetinic acid suppresses allergic airway inflammation through NF-κB and Nrf2/HO-1 signaling pathways in asthma mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Glycyrrhizic Acid Inhibits Hippocampal Neuron Apoptosis by Activating the PI3K/ AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Licorice Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of licorice acid derivatives, primarily focusing on glycyrrhizic acid (GL) and its aglycone, glycyrrhetinic acid (GA).[1][2] This document summarizes key quantitative data from various studies, offers detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and workflows. The information presented is intended to aid researchers in the design and execution of their own screening programs for this promising class of natural compounds.

Overview of Biological Activities

Licorice and its derivatives have been subjects of extensive research due to their broad spectrum of pharmacological activities.[3] In vitro studies have demonstrated significant potential in several key therapeutic areas:

-

Anti-inflammatory Activity: Glycyrrhetinic acid and its derivatives have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as nitric oxide (NO).[4] This activity is often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[4][5]

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[6][7][8] Mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation and migration.[7][9][10]

-

Antiviral Activity: Glycyrrhizin and its derivatives have shown inhibitory effects against a range of viruses, including HIV-1 and SARS-CoV-2.[2] The proposed mechanisms often involve interference with viral entry into host cells.[2]

-

Antidiabetic Activity: In vitro and in vivo studies suggest that glycyrrhizic acid and its derivatives can improve glucose tolerance and insulin sensitivity, indicating potential for the management of type 2 diabetes.[11]

Data Presentation: Quantitative In Vitro Activity

The following tables summarize the quantitative data from various in vitro screening studies of this compound derivatives.

Table 1: Anti-inflammatory Activity of Glycyrrhetinic Acid Derivatives

| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |

| Glycyrrhizic Acid Extract | - | Albumin Denaturation | % Inhibition | 27.11% | [12] |

| Salicylic Acid (Standard) | - | Albumin Denaturation | % Inhibition | 49.15% | [12] |

| Compound 5b | RAW264.7 | LPS-induced NO Production | IC50 | Not specified, dose-dependent | [4] |

| 18β-Glycyrrhetinic Acid | MH7A | TNF-α induced IL-6/IL-1β | mRNA level reduction | Significant at 100 & 200 µM | [5] |

Table 2: Anticancer Activity of Glycyrrhetinic Acid Derivatives

| Compound/Derivative | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| Compound 26 (Amide Linkage) | A549 (Lung Cancer) | MTT Assay | IC50 | 2.109 ± 0.11 µM | [9] |

| Cisplatin (Positive Control) | A549 (Lung Cancer) | MTT Assay | IC50 | 9.001 ± 0.37 µM | [9] |

| Compound 29 (Thiazole Heterocycle) | K562 (Leukemia) | MTT Assay | IC50 | 8.86 ± 0.93 µM | [13] |

| Compound 13 | HeLa (Cervical Cancer) | MTT Assay | IC50 | 9.89 ± 0.86 µM | [13] |

| Compound 7 | CT26 (Colon Cancer) | MTT Assay | IC50 | 4.54 ± 0.37 µM | [13] |

| Compound 135 (Nicotinyl Group) | SGC-7901 (Gastric Cancer) | MTT Assay | IC50 | 7.5 µM | [8] |

| Compound 135 (Nicotinyl Group) | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 5.5 µM | [8] |

| Compound 135 (Nicotinyl Group) | Eca-109 (Esophageal Cancer) | MTT Assay | IC50 | 5.0 µM | [8] |

| Compound 135 (Nicotinyl Group) | Hep-G2 (Hepatoma) | MTT Assay | IC50 | 4.1 µM | [8] |

Table 3: Antiviral Activity of Glycyrrhizin Derivatives

| Compound/Derivative | Virus Strain | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| Glycyvir | SARS-CoV-2 | Vero E6 | MTT Assay | IC50 | 2–8 µM | [2] |

| Glycyvir | HIV-1 (Subtype B) | TZM-bl | - | IC50 | 3.9–27.5 µM | [2] |

| Glycyvir | HIV-1 (Subtype A6) | TZM-bl | - | IC50 | 3.9–27.5 µM | [2] |

| Glycyvir | HIV-1 (CRF63_02A) | TZM-bl | - | IC50 | 3.9–27.5 µM | [2] |

Experimental Protocols

This section details the methodologies for key in vitro assays commonly used in the screening of this compound derivatives.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay is a widely used method for preliminary screening of anti-inflammatory activity.

Principle: Inflammation can be induced by the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Procedure:

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of BSA in distilled water.

-

Prepare stock solutions of the test compounds (e.g., this compound derivatives) and a standard anti-inflammatory drug (e.g., salicylic acid) in a suitable solvent (e.g., DMSO).

-

-

Assay Mixture:

-

In a test tube, add 0.2 mL of the test compound solution and 2.8 mL of the BSA solution.

-

For the control, add 0.2 mL of the solvent and 2.8 mL of the BSA solution.

-

-

Incubation:

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Procedure:

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, HeLa, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivatives.

-

Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is calculated as a percentage of the control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound derivatives.

Caption: Anti-inflammatory action of Glycyrrhetinic Acid derivatives via NF-κB pathway inhibition.

Caption: Induction of apoptosis by Glycyrrhetinic Acid derivatives via the mitochondrial pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for the in vitro screening of this compound derivatives.

Caption: General workflow for in vitro screening of this compound derivatives.

References

- 1. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structurally modified glycyrrhetinic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis [frontiersin.org]

- 6. Research Progress on Structural Modification of Effective Antitumor Active Ingredients in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological activity of glycyrrhetinic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scielo.isciii.es [scielo.isciii.es]

- 13. Synthesis and Antiviral and Antitumor Activities of Novel 18β-Glycyrrhetinic Acid Derivatives | MDPI [mdpi.com]

Structure-Activity Relationship (SAR) Studies of Glycyrrhizic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhizic acid (GL), a triterpenoid (B12794562) saponin (B1150181) from licorice root (Glycyrrhiza species), and its primary active metabolite, 18β-glycyrrhetinic acid (GA), are renowned for a wide spectrum of pharmacological activities.[1][2][3] These include potent anti-inflammatory, antiviral, anticancer, and hepatoprotective effects.[1][4] However, limitations such as poor bioavailability and adverse effects like pseudoaldosteronism have spurred extensive research into their structural modification.[1][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of glycyrrhizic acid and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to aid in the rational design of novel therapeutic agents.

Core Chemical Structures

The therapeutic potential of glycyrrhizic acid is intrinsically linked to its unique chemical architecture. GL consists of a hydrophobic pentacyclic triterpenoid aglycone (glycyrrhetinic acid) linked to a hydrophilic chain of two glucuronic acid molecules at the C-3 position. The primary sites for chemical modification to modulate biological activity are:

-

C-3 Position: The site of the hydroxyl group where the disaccharide is attached.

-

C-11 Position: Features a critical keto group.

-

C-30 Position: A terminal carboxylic acid group.

-

Glucuronic Acid Moieties: The carboxyl and hydroxyl groups on the sugar chains.

Modifications at these sites, particularly at the C-30 carboxyl group and the sugar chain, have yielded derivatives with significantly altered potency and selectivity.[2][4]

Structure-Activity Relationships and Pharmacological Profile

The diverse biological activities of GL and its derivatives are a direct consequence of specific structural features. This section explores the SAR for key therapeutic areas.

Anti-inflammatory Activity

Glycyrrhizic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting high-mobility group box 1 (HMGB1) and modulating key signaling pathways like NF-κB, MAPK, and PI3K/Akt.[1][6] This leads to a downstream reduction in pro-inflammatory mediators including TNF-α, IL-6, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][6][7]

Key SAR Insights:

-

Derivatives synthesized by modifying the C-3 and C-30 positions have shown superior anti-inflammatory activity compared to the parent compound, with some exceeding the potency of standard drugs like prednisolone (B192156) and indomethacin.[8]

-

Both GL and its aglycone, 18βGA, inhibit NF-κB activation and PI3K (p110δ and p110γ isoforms), leading to reduced production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[9]

Table 1: SAR of Glycyrrhizic Acid Derivatives for Anti-inflammatory Activity

| Compound/Derivative | Structural Modification | Assay Model | Key Finding | Reference |

| Glycyrrhizic Acid (GL) | Parent Compound | LPS-stimulated RAW264.7 cells | Inhibited production of TNF-α, IL-6, IL-1β. | [1] |

| 18β-Glycyrrhetinic Acid (18βGA) | Aglycone of GL | LPS-stimulated RAW 264.7 macrophages | Significantly reduced protein and mRNA levels of iNOS and COX-2.[9] | [9] |

| Various Synthesized Derivatives | Modifications at C-3 and C-30 positions | Carrageenan-induced rat paw edema | Proved superior in activity to parent GTA; some were more potent than prednisolone. | [8] |

| Glycyrrhizic Acid (GA) | Parent Compound | TPA-induced mouse ear edema | Dose-dependently inhibited phosphorylation of p38 and ERK1/2.[10] | [10] |

Antiviral Activity

GL and its derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including SARS-coronavirus (SARS-CoV), HIV, herpes viruses, and hepatitis viruses.[11][12][13][14] The primary mechanisms involve inhibiting viral replication and blocking the attachment of the virus to host cells.[14][15][16] For SARS-CoV-2, GL has been shown to interfere with the Spike (S) protein's interaction with the ACE2 receptor.[4][15]

Key SAR Insights:

-

Glycoside Chain Modification: The introduction of a 2-acetamido-β-d-glucopyranosylamine moiety into the glycoside chain of GL increased anti-SARS-CoV activity by approximately 10-fold compared to the parent compound.[14][17]

-

C-30 Carboxyl Group Modification: Conjugation of GL with amino acids at the C-30 position can dramatically increase anti-SARS-CoV activity (up to 70-fold), although this may also increase cytotoxicity, thereby affecting the selectivity index.[14][17]

-

Amino Acid Conjugates: Derivatives of GL with amino acids (L-isoleucine, -leucine, -valine, and -phenylalanine) showed high activity against the A/H1N1/pdm09 influenza virus.[18] Dipeptide GL derivatives exhibit potent anti-HIV-1 activity with significantly lower cytotoxicity than azidothymidine.[19]

Table 2: SAR of Glycyrrhizic Acid Derivatives for Antiviral Activity

| Compound/Derivative | Structural Modification | Virus | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |

| Glycyrrhizin (GL) | Parent Compound | SARS-CoV | 365 | >3000 | >8.2 | [11][14] |

| Derivative 1 | Introduction of N-acetylglucosamine into glycoside chain | SARS-CoV | 40 | >3000 | >75 | [14] |

| Amino Acid Conjugates | Amides of GL with two amino acid residues | SARS-CoV | 5.5 - 28 | 10 - 550 | 2 - 20 | [14][17] |

| Dipeptide Derivatives | Gly-Leu or Gly-Phe conjugated to GA | HIV-1 | N/A | 90-70 times less cytotoxic than AZT | 110 and 34 times > GA | [19] |

| Nicotinate Derivatives | Acylation with nicotinic acid | SARS-CoV-2 / HIV-1 | Effective against SARS-CoV-2 with minimal toxicity | N/A | N/A | [12][20] |

Anticancer Activity

The anticancer effects of GL and its derivatives are mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[21][22][23] These compounds have been shown to inhibit tumor cell proliferation in lung, liver, breast, gastric, and cervical cancers, as well as leukemia.[22][23]

Key SAR Insights:

-

Esterification of glycyrrhetinic acid can produce potent derivatives. Glycyrrhetinic acid 3-O-isophthalate was found to be approximately 100 times more potent than the parent GA, with an IC₅₀ of 0.22 μM.[18]

-

The carbohydrate moiety is crucial for activity. An 18α-monoglucuronide derivative of GL was more effective against HepG2, HeLa, and A549 cancer cell lines than the parent compound.[24]

-

GL demonstrates a time- and dose-dependent inhibitory effect on the proliferation of gastric cancer cells by inducing G1/S-phase arrest and apoptosis.[22]

Table 3: SAR of Glycyrrhizic Acid Derivatives for Anticancer Activity

| Compound/Derivative | Structural Modification | Cell Line | IC₅₀ (μM) / % Inhibition | Reference |

| Substance 1 (Ester derivative) | Ester of Glycyrrhetinic Acid | HeLa | 44.8% inhibition at 100 µl/ml | [18] |

| Glycyrrhetinic acid 3-O-isophthalate | Isophthalate ester at C-3 | Not specified | 0.22 | [18] |

| 18α-monoglucuronide (5) | Monoglucuronide of 18α-GL | HepG2 | 6.67 | [24] |

| 18α-monoglucuronide (5) | Monoglucuronide of 18α-GL | HeLa | 7.43 | [24] |

| 18α-monoglucuronide (5) | Monoglucuronide of 18α-GL | A549 | 15.76 | [24] |

| GA Monoglucosides (1 and 2) | Glucosylation at C-3 or C-30 | HepG2, MCF-7 | Showed stronger antiproliferative activity than GL | [25] |

Hepatoprotective Activity

GL is clinically used as a hepatoprotective agent, particularly for chronic hepatitis.[16][26][27] Its mechanism involves reducing hepatic steatosis and inflammation, inhibiting hepatocyte apoptosis and necrosis, and regulating key signaling pathways.[28][29] A novel stereoisomer, Magnesium isoglycyrrhizinate (MIG), has been developed with stronger effects and fewer side effects than GL.[16]

Key SAR Insights:

-

GL can mitigate hepatocyte steatosis and inflammation by stabilizing ACE2 through the dual modulation of AMPK activation and MDM2 inhibition.[28]

-

The aglycone, glycyrrhetinic acid, also possesses significant hepatoprotective effects.[26]

-

The development of isomers like MIG demonstrates that stereochemistry plays a vital role in balancing efficacy and safety.[16]

Experimental Protocols

General Synthesis of Glycyrrhetinic Acid Derivatives (Amides/Esters)

-

Objective: To synthesize amide or ester derivatives at the C-30 carboxyl position of glycyrrhetinic acid (GA).

-

Methodology (Chloranhydride Method):

-

Activation: 18β-glycyrrhetinic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF). An activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0°C to form the acid chloride. The reaction is stirred for 2-4 hours.

-

Coupling: The appropriate amine or alcohol (e.g., methyl/tert-butyl esters of amino acids) is dissolved in an anhydrous solvent with a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[18]

-

The activated GA solution is added dropwise to the amine/alcohol solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel.[30]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).[8][18]

-

In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Model

-

Objective: To evaluate the ability of GL derivatives to inhibit the production of inflammatory mediators.

-

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of the test compounds (GL derivatives) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

-

Quantification of Nitric Oxide (NO): The production of NO is measured in the cell culture supernatant using the Griess reagent assay.

-

Quantification of Cytokines: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits.[9]

-

Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB, p38, ERK) via Western blotting.[9]

-

In Vitro Antiviral Assay: SARS-CoV Replication Inhibition

-

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of GL derivatives against SARS-CoV.

-

Methodology:

-

Cell Culture: Vero cells are seeded in 96-well plates and grown to confluence.

-

Cytotoxicity Assay (CC₅₀): In parallel plates without virus, cells are incubated with serial dilutions of the test compounds for 72 hours. Cell viability is then assessed using the MTT assay to determine the CC₅₀.[14]

-

Antiviral Assay (EC₅₀): The cell culture medium is removed, and the cells are infected with SARS-CoV at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Medium containing serial dilutions of the test compounds is added.

-

The plates are incubated for 48-72 hours until the cytopathic effect (CPE) is observed in the untreated virus control wells.

-

The antiviral activity is quantified by scoring the CPE or by using an MTT assay to measure the viability of the virus-infected cells. The EC₅₀ is calculated as the compound concentration that inhibits viral replication by 50%.[14]

-

Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety and efficacy profile.

-

Visualizations: Pathways and Workflows

Caption: Anti-inflammatory mechanism of Glycyrrhetinic Acid (GA).

Caption: Workflow for in vitro antiviral activity assessment.

Caption: Key modification sites on the Glycyrrhetinic Acid scaffold.

Conclusion and Future Outlook

The extensive research into the structure-activity relationships of glycyrrhizic acid has established a clear foundation for the development of potent and selective therapeutic agents. Modifications, particularly at the C-30 carboxyl group and the C-3 glycosidic linkage, have proven to be highly effective strategies for enhancing anti-inflammatory, antiviral, and anticancer activities. The conjugation with amino acids and modification of the sugar moieties have yielded derivatives with significantly improved selectivity indices.

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles, reduce mineralocorticoid-related side effects, and enhance bioavailability. The use of nanodelivery systems and the synthesis of novel hybrid molecules incorporating GA scaffolds are promising avenues.[7][31] A continued, mechanism-based approach to structural modification, guided by the SAR data outlined in this guide, will be crucial for translating the vast therapeutic potential of this ancient natural product into modern clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid [frontiersin.org]

- 5. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 17. Antiviral activity of glycyrrhizic acid derivatives against SARS-coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. espublisher.com [espublisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycyrrhizic acid as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glycyrrhizic Acid Inhibits Proliferation of Gastric Cancer Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bmjopen.bmj.com [bmjopen.bmj.com]

- 28. Glycyrrhizic acid mitigates hepatocyte steatosis and inflammation through ACE2 stabilization via dual modulation of AMPK activation and MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. ycmou.ac.in [ycmou.ac.in]

- 31. researchgate.net [researchgate.net]

Toxicological Profile and Safety Assessment of Licorice Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licorice acid, also known as glycyrrhizic acid or glycyrrhizin (B1671929), is a major bioactive triterpenoid (B12794562) saponin (B1150181) glycoside extracted from the roots of the licorice plant (Glycyrrhiza glabra). It is widely used in food, confectionery, and traditional medicine for its sweet taste and therapeutic properties. However, excessive consumption of this compound can lead to significant adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, summarizing key quantitative data, detailing experimental protocols for toxicological evaluation, and illustrating the underlying molecular signaling pathways. The primary mechanism of this compound toxicity is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), leading to a state of apparent mineralocorticoid excess, characterized by hypertension, hypokalemia, and suppression of the renin-angiotensin-aldosterone system (RAAS). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the study and utilization of this compound and its derivatives.

Toxicological Profile

The toxicological effects of this compound have been evaluated in a range of studies, from acute to chronic exposure, as well as in specific toxicity endpoints such as genotoxicity, reproductive toxicity, and carcinogenicity.

Acute Toxicity

This compound exhibits low acute toxicity. The median lethal dose (LD50) values are generally high, indicating a wide margin of safety for single, high-dose exposures.

Table 1: Acute Toxicity of this compound and its Salts

| Test Substance | Species | Route of Administration | LD50 Value | Reference |

| Glycyrrhizic Acid | Rat | Oral | 9.54 g/kg | [1] |

| Licorice Extract | Rat (male) | Oral | 18.0 g/kg | [1] |

| Glycyrrhizin | Rat | Oral | 14,200 mg/kg | [2] |

| Glycyrrhizin | Rat | Intraperitoneal | 1,420 mg/kg | [2] |

| Glycyrrhizin | Rat | Subcutaneous | 4,200 mg/kg | [2] |

| Glycyrrhizin | Mouse | Intraperitoneal | 1,500 mg/kg | [2] |

| Glycyrrhizin | Mouse | Subcutaneous | 4,000 mg/kg | [2] |

Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to the development of pseudoaldosteronism. Key findings from subchronic and chronic toxicity studies are summarized below.

Table 2: Subchronic and Chronic Toxicity of this compound and its Derivatives

| Test Substance | Species | Dose | Duration | Key Findings | Reference |

| Disodium Glycyrrhizin | Mouse (male) | Up to 229 mg/kg bw/day | 96 weeks | No evidence of chronic toxicity or tumorigenicity. | [3] |

| Disodium Glycyrrhizin | Mouse (female) | Up to 407 mg/kg bw/day | 96 weeks | No evidence of chronic toxicity or tumorigenicity. | [3] |

| Glycyrrhizic Acid | Rat (Sprague-Dawley, female) | 30 mg/kg/day (oral) | 30 days | Myolysis of papillary muscles. | [2] |

| 18α-glycyrrhetinic acid | Rat (Sprague-Dawley, female) | 15 mg/kg/day (oral) | 30 days | Myolysis of papillary muscles. | [2] |

| Water Extract of Licorice | Rat | 500, 1000, 2000 mg/kg (oral) | 9 weeks | NOAEL > 2000 mg/kg. Slight decrease in prostate weight and daily sperm production at the highest dose. | [4] |

Genotoxicity

The genotoxicity of this compound has been evaluated in various in vitro and in vivo assays. The majority of studies indicate that glycyrrhizin and its salts are not mutagenic or genotoxic.[3]

Table 3: Genotoxicity of this compound

| Test System | Test Substance | Result | Reference |

| Ames Salmonella Assay | Glycyrrhizin, glycyrrhizinate compounds, licorice extracts | Negative | [5] |

| Chromosome Aberration Test (Chinese Hamster Lung Fibroblasts) | Glycyrrhizin, Sodium Glycyrrhizinate | Positive | [5] |

| Chromosome Aberration Test (Human Embryonic Lung Cells) | Ammoniated Glycyrrhizin | Negative | [5] |

| Sister Chromatid Exchange and Micronucleus Formation (Chinese Hamster Cells) | Glycyrrhizic Acid Trisodium Salt | Negative | [5] |

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been investigated in several animal studies, with varying results. Some studies report adverse effects, particularly at higher doses, while others show no significant developmental toxicity.

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Dose | Key Findings | Reference |

| Rat | Up to 1480 mg/kg bw/day (Disodium glycyrrhizinate) on gestational days 0-20 | No teratogenic effects. | [3] |

| Rat | Not specified | Impaired fetal lung maturation with glycyrrhetinic acid from day 13 of gestation. | [3] |

| Rat | 500, 1000, 2000 mg/kg (water extract) | No developmental toxicities of embryos and fetuses. | [6] |

| Human | ≥500 mg/week glycyrrhizin during pregnancy | Associated with shorter gestational duration and increased risk of preterm delivery.[7] Poorer cognitive performance and more attention problems in children at 8 years old.[7] | [7] |

Carcinogenicity

Long-term studies have not provided evidence of carcinogenicity for this compound.

Table 5: Carcinogenicity of this compound

| Test Substance | Species | Dose | Duration | Result | Reference |

| Disodium Glycyrrhizin | Mouse | Up to 229 mg/kg bw (male), 407 mg/kg bw (female) | 96 weeks | Not carcinogenic. | [3] |

Safety Assessment

The safety of this compound has been evaluated by various regulatory bodies, leading to the establishment of acceptable daily intake (ADI) and no-observed-adverse-effect levels (NOAEL).

Table 6: Safety Thresholds for this compound

| Parameter | Value | Species | Study Details | Reference |

| NOAEL | 2 mg/kg bw/day | Human (female volunteers) | Oral administration for 8 weeks. Effects such as decreased plasma renin and aldosterone, and decreased plasma potassium were observed at 4 mg/kg bw/day. | [2][8] |

| ADI (proposed) | 0.2 mg/kg bw | Human | Extrapolated from the NOAEL of 2 mg/kg bw/day using a safety factor of 10. | [8][9][10] |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | 100 mg/day | Human | Regular daily intake that seems to be enough to produce adverse effects in the most sensitive individuals. | [11] |

| Safe Dose (proposed) | 10 mg/day | Human | Derived from the LOAEL of 100 mg/day using a safety factor of 10. | [11] |

Experimental Protocols

The toxicological evaluation of this compound generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for key toxicity studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Species: Rat (Sprague-Dawley or Wistar), typically females.

-

Animal Housing: Housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to food and water, except for fasting before dosing.

-

Dosing: A single oral dose of this compound is administered via gavage. A limit test is often performed at 2000 or 5000 mg/kg body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic Oral Toxicity (90-Day Study, Based on OECD Guideline 408)

-

Test Species: Rat (Sprague-Dawley or Wistar).

-

Groups: At least three dose groups and a control group, with a minimum of 10 males and 10 females per group.

-

Dosing: Daily oral administration (gavage, in feed, or drinking water) for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at termination.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on all tissues from the control and high-dose groups, and on any tissues with gross lesions from other groups.

In Vitro Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test substance, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

-

Test Species: Mouse or rat.

-

Dosing: The test substance is administered once or twice.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Analysis: Erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes indicates clastogenic or aneugenic potential.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

-

Test Species: Rat.

-

Generations: Two generations (P and F1) are evaluated.

-

Dosing: The test substance is administered continuously to the P generation before mating, during mating, gestation, and lactation. The F1 generation is dosed from weaning through mating to the weaning of the F2 generation.

-

Endpoints: Effects on mating, fertility, gestation length, litter size, pup viability, and development are assessed.

Signaling Pathways and Mechanisms of Toxicity

The primary toxic effect of this compound is pseudoaldosteronism, which results from its inhibition of 11β-HSD2. Additionally, this compound and its metabolite, glycyrrhetinic acid, have been shown to modulate other signaling pathways.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 and the Renin-Angiotensin-Aldosterone System

Glycyrrhetinic acid, the active metabolite of this compound, is a potent inhibitor of 11β-HSD2. This enzyme is primarily found in mineralocorticoid target tissues, such as the kidneys, where it inactivates cortisol to cortisone. By inhibiting 11β-HSD2, glycyrrhetinic acid allows cortisol to accumulate and bind to mineralocorticoid receptors with high affinity, mimicking the effects of aldosterone. This leads to increased sodium and water retention, potassium excretion, and subsequent hypertension. The body responds to this state of apparent mineralocorticoid excess by suppressing the RAAS, resulting in low levels of renin and aldosterone.[11][12]

Modulation of MAPK and PI3K/Akt Signaling Pathways

Glycyrrhizic acid and glycyrrhetinic acid have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival. The anti-inflammatory effects of this compound are partly attributed to the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.[11][13]

General Experimental Workflow for Toxicity Assessment

The workflow for assessing the toxicity of a compound like this compound typically follows a tiered approach, starting with acute studies and progressing to more complex, long-term studies if necessary.

References

- 1. Glycyrrhizic acid suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Glycyrrhetinic Acid Improves Insulin-Response Pathway by Regulating the Balance between the Ras/MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Licorice Functional Components Intakes on Blood Pressure: A Systematic Review with Meta-Analysis and NETWORK Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A low dose of daily licorice intake affects renin, aldosterone, and home blood pressure in a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute and Subchronic Toxicity Study of Flavonoid Rich Extract of Glycyrrhiza glabra (GutGard®) in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchwithnj.com [researchwithnj.com]

- 10. [Effects of glycyrrhizin on blood pressure and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Glycyrrhizic acid and 18beta-glycyrrhetinic acid inhibit inflammation via PI3K/Akt/GSK3beta signaling and glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability and Pharmacokinetics of Oral Glycyrrhizic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhizic acid (GZ), the primary active constituent of licorice root, has garnered significant interest for its diverse pharmacological activities. However, its clinical application via oral administration is complicated by its complex pharmacokinetic profile, characterized by low bioavailability and substantial inter-individual variability. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of orally administered glycyrrhizic acid. Key aspects covered include its absorption, metabolism to the active form glycyrrhetinic acid (GA) by intestinal microbiota, distribution, and elimination, including the significant role of enterohepatic circulation. This document synthesizes quantitative pharmacokinetic data from human and animal studies into comparative tables, details common experimental methodologies used in its study, and provides visual representations of the core metabolic and transport pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Glycyrrhizic acid (GZ), a triterpenoid saponin, is the main sweet-tasting component of the licorice root (Glycyrrhiza glabra). It is widely used in traditional medicine and as a natural sweetener in food products. The pharmacological effects of GZ are broad, encompassing anti-inflammatory, antiviral, and hepatoprotective properties. However, the therapeutic efficacy and safety of oral GZ are intrinsically linked to its pharmacokinetic behavior. Following oral administration, GZ itself has very poor systemic bioavailability.[1][2] The majority of its pharmacological activity is attributed to its aglycone metabolite, 18β-glycyrrhetinic acid (GA), which is formed through hydrolysis by intestinal bacteria.[3][4] Understanding the intricate processes governing the absorption, distribution, metabolism, and excretion (ADME) of GZ and GA is therefore critical for its rational drug development and clinical use.

Absorption and Metabolism

The Critical Role of Intestinal Microbiota

Orally administered glycyrrhizic acid is poorly absorbed in its intact form due to its high molecular weight and hydrophilicity.[1][5] The primary pathway for its systemic availability involves the enzymatic hydrolysis of the two glucuronic acid moieties from GZ by β-D-glucuronidases produced by intestinal bacteria, yielding the more lipophilic and readily absorbable glycyrrhetinic acid (GA).[3][4] This biotransformation is a critical and rate-limiting step in the overall absorption process. Studies in germ-free rats have shown that in the absence of intestinal microflora, GA is not detected in the plasma after oral GZ administration.[6]

The composition and metabolic activity of an individual's gut microbiota can significantly influence the extent and rate of GA formation, contributing to the observed high inter-individual variability in the pharmacokinetics of oral GZ.[5]

Absorption of Glycyrrhetinic Acid

Glycyrrhetinic acid, once formed in the intestine, is absorbed into the systemic circulation. The absorption of GA is significantly greater than that of GZ.[7] While some intact GZ can be absorbed, its contribution to the overall systemic exposure is minimal, with bioavailability estimated to be around 1% in rats.[1] After oral administration of 100 mg of GZ to healthy volunteers, GZ was not detected in plasma, whereas GA was present at concentrations below 200 ng/mL.[8] However, small amounts of intact GZ (1.1-2.5% of the dose) have been detected in human urine, suggesting some degree of direct absorption.[8]

Distribution

Following absorption, glycyrrhetinic acid is distributed throughout the body. The apparent volume of distribution at steady-state for intravenously administered GZ in humans has been reported to be in the range of 59-98 mL/kg.[8]

Metabolism and Excretion

Hepatic Metabolism

Once in the systemic circulation, glycyrrhetinic acid is transported to the liver where it undergoes phase II metabolism, primarily through glucuronidation and sulfation.[3] These conjugation reactions increase the water solubility of GA, facilitating its excretion.

Biliary Excretion and Enterohepatic Circulation

The conjugated metabolites of GA are efficiently transported into the bile.[3] This is a major route of elimination for GZ and its metabolites. Following biliary excretion into the duodenum, the GA-conjugates can be hydrolyzed back to GA by intestinal bacteria.[9] The liberated GA can then be reabsorbed into the systemic circulation. This process, known as enterohepatic circulation, significantly prolongs the elimination half-life of GA and contributes to its sustained plasma concentrations.[9][10] Secondary peaks in the plasma concentration-time profile of GA are often observed, which are characteristic of enterohepatic recycling.[9]

Renal Excretion

Renal excretion of unchanged GA and its glucuronide conjugates is a minor pathway, accounting for less than 1% of the administered oral dose in humans.[11]

Pharmacokinetic Parameters

The pharmacokinetic parameters of glycyrrhizic acid and glycyrrhetinic acid have been investigated in both humans and animal models. The following tables summarize key quantitative data from selected studies.

Table 1: Pharmacokinetic Parameters of Glycyrrhizic Acid (GZ) and Glycyrrhetinic Acid (GA) in Humans Following Oral Administration

| Compound Administered | Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Glycyrrhizin | 75 mg | GZ | 24.8 ± 12.0 | - | - | - | - | [12] |